molecular formula C9H16O2 B14453622 2-Octanone, 4-hydroxy-3-methylene- CAS No. 73255-33-1

2-Octanone, 4-hydroxy-3-methylene-

Cat. No.: B14453622
CAS No.: 73255-33-1
M. Wt: 156.22 g/mol
InChI Key: RXMXPFFIYTXDBB-UHFFFAOYSA-N
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Description

2-Octanone, 4-hydroxy-3-methylene- is an organic compound with a unique structure that includes a ketone group, a hydroxyl group, and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octanone, 4-hydroxy-3-methylene- can be achieved through several methods. One common approach involves the aldol condensation reaction between n-pentanal and methylvinylketone in the presence of a catalyst such as triphenylphosphine. This reaction yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of 2-Octanone, 4-hydroxy-3-methylene- typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Octanone, 4-hydroxy-3-methylene- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methylene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the methylene group under basic conditions.

Major Products Formed

    Oxidation: 2-Octanone, 4-hydroxy-3-methylene- can be converted to 2-octanone, 4-oxo-3-methylene-.

    Reduction: The reduction of the ketone group yields 2-octanol, 4-hydroxy-3-methylene-.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Octanone, 4-hydroxy-3-methylene- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 2-Octanone, 4-hydroxy-3-methylene- involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The methylene group can participate in electrophilic or nucleophilic reactions, depending on the conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octanone, 4-hydroxy-3-methylene- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.

Properties

CAS No.

73255-33-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-hydroxy-3-methylideneoctan-2-one

InChI

InChI=1S/C9H16O2/c1-4-5-6-9(11)7(2)8(3)10/h9,11H,2,4-6H2,1,3H3

InChI Key

RXMXPFFIYTXDBB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=C)C(=O)C)O

Origin of Product

United States

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